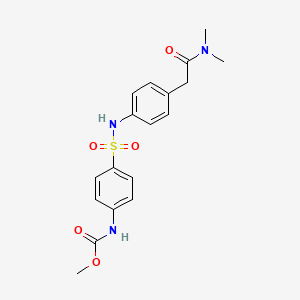

methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a structurally complex carbamate derivative characterized by a sulfamoyl bridge linking two phenyl rings. One phenyl ring is substituted with a methyl carbamate group, while the other bears a dimethylamino ethyl ketone moiety. The molecular formula is C₁₈H₂₀N₃O₅S, with a molecular weight of 397.43 g/mol. Key functional groups include:

- Sulfamoyl (-SO₂NH-): Common in sulfonamide drugs, suggesting possible enzyme inhibition.

- Dimethylamino ethyl ketone (-COCH₂N(CH₃)₂): Enhances solubility and may influence receptor binding.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds targeting histone deacetylases (HDACs) or matrix metalloproteinases (MMPs) .

Properties

IUPAC Name |

methyl N-[4-[[4-[2-(dimethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-21(2)17(22)12-13-4-6-15(7-5-13)20-27(24,25)16-10-8-14(9-11-16)19-18(23)26-3/h4-11,20H,12H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZJOQHAFDLIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts like acetic anhydride and pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfamoyl and carbamate groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

2.1.1. Methyl 4-({N-[2-(Dimethylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate (Compound [11], )

- Molecular Formula : C₂₁H₂₅N₃O₅

- Key Features: Benzamido linkage instead of sulfamoyl. Dual dimethylamino groups enhance hydrophilicity.

- Bioactivity : Demonstrated HDAC inhibition (IC₅₀ = 0.8 µM) due to zinc-binding carboxylate groups .

- Divergence : The absence of sulfamoyl reduces sulfonamide-like enzyme targeting, shifting activity toward HDACs.

2.1.2. Methyl N-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate ()

- Molecular Formula : C₁₆H₁₅ClN₂O₆S

- Key Features: Chloro and methoxy substituents instead of dimethylamino. Benzenesulfonylcarbamate backbone.

- Application : Used as a pesticide (e.g., desmedipham) due to herbicidal activity .

- Divergence : Electrophilic chlorine enhances reactivity, favoring agrochemical over therapeutic use.

Sulfonamide and Carbamate Hybrids

2.2.1. (E)-N-(4-((2-(2-(4-(1H-Tetrazol-5-yl)phenyl)acetyl)hydrazineylidene)methyl)phenyl)-5-bromofuran-2-carboxamide (Compound 13n, )

- Molecular Formula : C₂₃H₁₈BrN₅O₃

- Key Features :

- Tetrazole and bromofuran substituents.

- Hydrazone linker instead of sulfamoyl.

- Bioactivity: Non-zinc-binding MMP-13 inhibitor (IC₅₀ = 120 nM) .

- Divergence: Tetrazole enhances metabolic stability, whereas the target compound’s dimethylamino group may improve cellular uptake.

Key Research Findings

Agrochemical Utility: Carbamates with electron-withdrawing groups (e.g., chloro in ) exhibit pesticidal activity, but the target compound’s dimethylamino group may limit this application .

Sulfamoyl vs. Sulfonyl : Sulfamoyl-containing compounds (e.g., PKI-587 in ) often target kinases, whereas sulfonyl derivatives () are more common in agrochemicals .

Biological Activity

Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features a carbamate group linked to a sulfamoyl phenyl moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 348.41 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It acts as an inhibitor of certain enzymes and receptors involved in disease pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity, impacting cell signaling pathways linked to cancer and inflammation.

Therapeutic Applications

Research indicates that this compound may be effective in treating various conditions:

- Cancer : Preliminary studies suggest that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells.

- Inflammation : Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Study 1: Anti-Cancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was identified as apoptosis induction through caspase activation.

Study 2: Anti-Inflammatory Effects

In a model of induced inflammation, the compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-Cancer | Induced apoptosis in cancer cells | |

| Anti-Inflammatory | Reduced TNF-alpha and IL-6 levels |

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the pharmacokinetics of this compound. Studies have highlighted:

- Bioavailability : Investigations into its absorption and distribution indicate favorable pharmacokinetic properties.

- Toxicology : Safety assessments reveal low toxicity at therapeutic doses, supporting further development.

Q & A

Q. What spectroscopic techniques are critical for confirming the structural integrity of methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate?

- Methodological Answer : Structural confirmation requires a combination of FT-IR spectroscopy (to identify sulfonamide and carbamate functional groups via characteristic absorption bands at ~1300 cm⁻¹ for S=O and ~1700 cm⁻¹ for C=O) and ¹H/¹³C NMR (to resolve aromatic protons, dimethylamino groups, and methyl ester signals). For example, in related carbamate derivatives, splitting patterns in aromatic regions (δ 6.8–7.5 ppm) and methyl groups (δ 2.8–3.3 ppm) are critical for validation . High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks with <5 ppm error.

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Yield optimization involves stepwise synthesis (e.g., coupling sulfamoyl and carbamate moieties sequentially) and solvent selection. Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates. Catalytic agents (e.g., DMAP for carbamate formation) improve reaction efficiency. Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) ensures intermediate purity. For example, adjusting stoichiometry (1.2:1 molar ratio of sulfamoyl chloride to amine precursor) can reduce side-product formation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model HOMO-LUMO gaps to assess reactivity. For sulfonamide-carbamate hybrids, HOMO localization on sulfonamide groups suggests nucleophilic attack sites, while LUMO distribution on carbamate esters indicates electrophilic regions. MEP maps visualize electrostatic potential gradients, aiding in predicting intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Q. What experimental design considerations are necessary for assessing the compound’s bioactivity in vitro?

- Methodological Answer : Use randomized block designs with split-plot arrangements to control variability. For cytotoxicity assays, allocate treatments (compound vs. controls) across 96-well plates, with four replicates per concentration. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). Dose-response curves (IC₅₀ calculations) require logarithmic concentration ranges (0.1–100 µM). Data normalization to cell viability (%) mitigates plate-to-plate variation .

Q. How do structural modifications influence the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding affinities to targets like enzymes or receptors. Replace the dimethylamino group with bulkier substituents (e.g., piperidine) to assess steric effects. Compare docking scores (ΔG values) and hydrogen bond networks. For instance, in sulfonamide analogs, replacing methyl groups with trifluoromethyl enhances hydrophobic interactions, improving binding to carbonic anhydrase IX .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 1.2–7.4 buffers, 37°C) over 24 hours. Analyze degradation products via LC-MS/MS. For hydrolytic stability, incubate in human liver microsomes and quantify parent compound depletion. Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., carbamate hydrolysis to phenolic intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.